Pentabromoacetone

Description

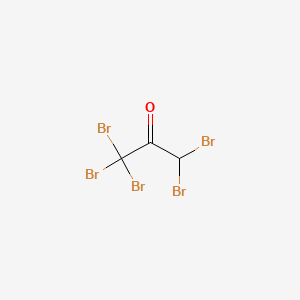

Pentabromoacetone (C₃Br₅O), a brominated organic compound, is primarily recognized for its role in the quantitative determination of citric acid in biological fluids such as urine. The method involves oxidizing citric acid with potassium permanganate in the presence of bromine, forming water-insoluble this compound . This precipitate is then isolated, purified (e.g., via heating to remove impurities), and quantified to estimate citric acid levels . Historically, McClure (1922) adapted this method for urine analysis, addressing challenges like interference from bromine-derived impurities and optimizing steps such as alkaline pretreatment and charcoal filtration . This compound’s volatility at 100–105°C allows its separation from non-volatile contaminants, a critical feature for analytical accuracy . Beyond biochemistry, it has been identified as a disinfection by-product (DBP) in bromide-rich thermal water swimming pools .

Properties

CAS No. |

79-49-2 |

|---|---|

Molecular Formula |

C3HBr5O |

Molecular Weight |

452.56 g/mol |

IUPAC Name |

1,1,1,3,3-pentabromopropan-2-one |

InChI |

InChI=1S/C3HBr5O/c4-2(5)1(9)3(6,7)8/h2H |

InChI Key |

OEQPNRAFDGLBAW-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(Br)(Br)Br)(Br)Br |

Canonical SMILES |

C(C(=O)C(Br)(Br)Br)(Br)Br |

melting_point |

79.5 °C |

Other CAS No. |

79-49-2 |

Synonyms |

pentabromoacetone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Pentachloroacetone

Pentabromoacetone and pentachloroacetone (C₃Cl₅O) are both haloketones but differ significantly in properties and applications:

Bromine’s higher atomic mass and electronegativity make this compound heavier and more reactive in substitution reactions compared to its chlorinated analog. Both compounds are DBPs, but this compound’s role in biochemical assays distinguishes it .

Comparison with Other Citric Acid Determination Methods

The this compound method is compared below with alternative approaches:

The this compound method remains favored for specificity but requires meticulous impurity removal. Modern adaptations, such as Lane & Chen’s heptane extraction, improve reproducibility .

Physical and Chemical Property Analysis

Key properties influencing this compound’s utility:

- Solubility : Insoluble in water; soluble in acetone, ether, and alcohol .

- Volatility : Sublimes at 100–105°C, enabling purification .

- Reactivity : Reacts with NaI to release iodine (basis for colorimetric assays) .

In contrast, pentachloroacetone’s lower molecular weight and stability may reduce volatility, limiting its use in thermally driven separations.

Limitations and Methodological Considerations

Preparation Methods

Direct Bromination in Acetic Acid

In this approach, acetone is dissolved in glacial acetic acid, and bromine is introduced in the presence of a sodium acetate catalyst. The acetic acid acts as both a solvent and a proton donor, facilitating the electrophilic substitution. The reaction proceeds via the following steps:

-

Initial bromination : Acetone undergoes α-halogenation at the carbonyl-adjacent carbon, forming 1-bromoacetone.

-

Further substitution : Sequential bromination replaces hydrogen atoms at the methyl groups, yielding this compound.

The stoichiometry requires five equivalents of bromine per mole of acetone. The final product precipitates as a crystalline solid, which is filtered, washed with cold ethanol, and recrystallized for purity.

Key Reaction Conditions :

-

Temperature: 18–25°C (room temperature)

-

Reaction time: 4–7 days

-

Catalyst: Sodium acetate (0.1–0.5 mol%)

Example Procedure (Adapted from US2956057A) :

| Component | Quantity | Role |

|---|---|---|

| Acetone | 1.0 mol | Substrate |

| Bromine (Br₂) | 5.0 mol | Brominating agent |

| Glacial acetic acid | 500 mL | Solvent |

| Sodium acetate | 0.3 mol | Catalyst |

The mixture is stirred at 25°C until bromine coloration dissipates, indicating completion. The crude product is isolated via vacuum filtration and purified via recrystallization from ethanol.

Bromine Vapor Method

An alternative method employs bromine vapor in a closed system, bypassing the need for acetic acid. Acetone is exposed to excess bromine vapor at 18°C for 30 minutes, followed by removal of unreacted bromine using ferrous sulfate. This method is particularly suited for small-scale laboratory preparations.

Advantages :

-

Avoids acidic conditions, reducing corrosion risks.

Limitations :

-

Requires stringent control of bromine vapor concentration to prevent over-bromination.

-

Longer reaction times (up to 4 days) for complete conversion.

Catalytic Enhancements and Yield Optimization

Industrial-scale production prioritizes yield and efficiency. The use of sodium bisulfite (NaHSO₃) as a reducing agent during bromination suppresses side reactions, such as the formation of hexabromoacetone, by scavenging excess bromine.

Role of Sodium Bisulfite

In a modified protocol, sodium bisulfite (35% aqueous solution) is added dropwise alongside bromine. This maintains a stoichiometric balance and prevents over-bromination:

Yield Improvement :

-

Unoptimized reactions yield 60–70% this compound.

-

With NaHSO₃, yields exceed 85% due to reduced polybrominated byproducts.

Industrial-Scale Synthesis: Case Studies

Example 5 from US2956057A

A large-scale preparation involves:

-

Dissolving 6.5 g of 2,4,5-triamino-6-hydroxypyrimidine hydrochloride and 6.7 g of p-aminobenzoylglutamic acid in 700 mL warm water.

-

Adjusting pH to 3 with 10% NaOH.

-

Adding 13.5 g this compound in glacial acetic acid dropwise over 3 hours.

-

Stirring for 3 hours post-addition, followed by overnight precipitation.

This method highlights this compound’s role in pharmaceutical synthesis, yielding 5.4–5.5 g of pure pteroylglutamic acid per batch.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Bromination | 85 | 98 | Industrial |

| Bromine Vapor | 70 | 95 | Laboratory |

| NaHSO₃-Optimized | 90 | 99 | Pilot Plant |

Q & A

Q. What are the standard analytical methods for quantifying pentabromoacetone in biological samples?

The this compound method is widely used for citric acid determination in biological matrices like urine or plant extracts. Key steps include:

- Acidification of the sample to remove interfering substances (e.g., proteins) via boiling.

- Reaction with potassium bromide (KBr) to form this compound, followed by extraction into petroleum ether.

- Colorimetric detection using thiourea–borax solution, measured at 445 nm with a spectrophotometer (Klett No. 42 filter) .

- Validation via spike-recovery tests and comparison with titration or atomic absorption spectrometry for accuracy .

Q. How is this compound synthesized, and what are its key physicochemical properties?

Synthesis typically involves Favorsky rearrangements of halogenated ketones under controlled conditions . Key properties include:

- Molecular formula : C₃HBr₅O; CAS RN : 79-49-2 .

- Solubility : Insoluble in water; soluble in ethanol, ether, and acetic acid .

- Melting point : 79.5°C; sublimes under reduced pressure .

Advanced Research Questions

Q. How to resolve discrepancies between titration results and this compound-based methods in organic acid analysis?

Discrepancies (e.g., higher citric acid values via titration vs. This compound assays) may arise from:

- Interfering substances : Non-citric organic acids (e.g., "Unknown Acid A" in tobacco leaves) co-eluting during column chromatography .

- Method-specific bias : Titration detects all titratable acids, while this compound is selective for citrate.

- Resolution : Pre-treatment with boiling to degrade interferents or use of dual-method validation (e.g., HPLC paired with colorimetry) .

Q. What experimental parameters influence the yield and purity of this compound in Favorsky rearrangements?

Q. How to optimize colorimetric detection of this compound derivatives for increased sensitivity?

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Respirators, gloves, and lab coats to avoid inhalation or skin contact .

- Ventilation : Use fume hoods to prevent exposure to toxic fumes during sublimation or combustion .

- Spill management : Contain spills with inert absorbents; avoid drainage contamination .

Data Contradiction and Methodological Challenges

Q. How should researchers address unexpected high percentage losses of this compound during extraction?

- Replicate experiments : Confirm losses are reproducible (e.g., 1922 study noted a single anomalous high-loss trial) .

- Variable testing : Investigate temperature, solvent purity, or reaction time impacts on stability.

- Alternative solvents : Test petroleum ether substitutes (e.g., hexane) for improved recovery .

Q. What validation steps ensure the accuracy of this compound-based assays in complex matrices?

- Matrix-matched calibration : Prepare standards in a matrix mimicking the sample (e.g., synthetic urine).

- Internal standards : Use deuterated analogs (if available) to correct for extraction inefficiencies.

- Cross-method verification : Validate against GC-MS or NMR for structural confirmation .

Mechanistic and Interdisciplinary Applications

Q. What mechanistic insights can be gained from studying this compound’s reactivity in Favorsky rearrangements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.